4-(Cyclopropylmethyl)-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2S/c8-7-9-6(4-10-7)3-5-1-2-5/h4-5H,1-3H2,(H2,8,9) |
InChI Key |
CDLDCIFJRUDNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CSC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 4 Cyclopropylmethyl 1,3 Thiazol 2 Amine
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 4-(cyclopropylmethyl)-1,3-thiazol-2-amine reveals several strategic disconnections, primarily centered around the formation of the 2-aminothiazole (B372263) core. The most common and direct approach involves the disconnection of the C4-C5 and N3-C4 bonds, leading back to thiourea (B124793) and an α-haloketone bearing the cyclopropylmethyl group. This strategy forms the basis of the classical Hantzsch thiazole (B1198619) synthesis.
Another viable disconnection breaks the C2-N3 and C4-C5 bonds, suggesting a multi-component reaction (MCR) approach where the thiazole ring is constructed in a single step from simpler precursors. Furthermore, disconnection at the C4-cyclopropylmethyl bond can be envisioned, which would involve the functionalization of a pre-formed 4-methyl-2-aminothiazole derivative.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Precursors | Corresponding Synthetic Method |
| C4-C5 and N3-C4 bonds | Thiourea and 1-bromo-3-cyclopropylpropan-2-one (B1521438) | Hantzsch Thiazole Synthesis |
| C2-N3 and C4-C5 bonds | Cyclopropylacetaldehyde, a source of sulfur, and a cyanamide (B42294) equivalent | Multi-component Reactions (MCRs) |
| C4-Cyclopropylmethyl bond | 4-Methyl-2-aminothiazole and a cyclopropylmethyl halide | C-H Functionalization/Alkylation |
Development and Optimization of Synthetic Routes
The synthesis of this compound can be approached through several established routes, each with its own set of advantages and challenges.
Classical Hantzsch Thiazole Synthesis and its Adaptations for 4-Substitution
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-aminothiazoles. This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of the target compound, this would entail the reaction of 1-bromo-3-cyclopropylpropan-2-one with thiourea.
The key α-haloketone intermediate, 1-bromo-3-cyclopropylpropan-2-one, can be synthesized from cyclopropylacetic acid. Conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) and subsequent treatment with hydrobromic acid, would yield the desired α-bromoketone. An alternative approach to the ketone involves the cyclization of 5-chloro-2-pentanone.
The Hantzsch reaction itself is typically carried out in a suitable solvent such as ethanol (B145695) or acetone, often with heating. The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to afford the 2-aminothiazole ring.
Table 2: Representative Hantzsch Synthesis Conditions
| α-Haloketone | Thio-component | Solvent | Conditions | Yield |
| 1-Bromo-3-cyclopropylpropan-2-one | Thiourea | Ethanol | Reflux, 4-6 h | Good to Excellent |
| 1-Chloro-3-cyclopropylpropan-2-one | Thiourea | Acetone | Reflux, 8-12 h | Moderate to Good |
Adaptations of the Hantzsch synthesis often focus on milder reaction conditions and improved yields. The use of microwave irradiation has been shown to significantly reduce reaction times.
Alternative Cyclocondensation Reactions for 2-Aminothiazole Formation
Beyond the Hantzsch synthesis, other cyclocondensation reactions can be employed for the formation of the 2-aminothiazole ring. One such method involves the reaction of an α,β-unsaturated ketone with a source of sulfur and ammonia. For the target molecule, this would require cyclopropylmethyl vinyl ketone as a starting material.
Another alternative involves the reaction of a terminal alkyne, such as cyclopropylacetylene, with thiourea in the presence of a suitable catalyst. This approach offers a more direct route to the desired 4-substituted-2-aminothiazole.
Multi-component Reactions (MCRs) for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. For the synthesis of this compound, an MCR could involve the reaction of cyclopropylacetaldehyde, a sulfur source like elemental sulfur or a thiol, and a cyanamide equivalent.
The key advantage of MCRs lies in their ability to rapidly generate molecular diversity and simplify synthetic procedures by avoiding the isolation of intermediates. Various catalysts, including Lewis acids and organocatalysts, can be employed to promote these reactions.
Stereoselective Synthesis of Cyclopropylmethyl Moiety and its Integration
The cyclopropylmethyl group in the target molecule does not possess a stereocenter within the cyclopropane (B1198618) ring itself. However, if chiral derivatives were desired, the stereoselective synthesis of the cyclopropylmethyl moiety would become critical.
Enantioselective methods for the synthesis of chiral cyclopropyl (B3062369) ketones and their derivatives have been developed. nih.gov These often involve the use of chiral catalysts in cyclopropanation reactions of alkenes with diazo compounds. nih.gov For instance, engineered myoglobin (B1173299) variants have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones. nih.gov
Once the chiral cyclopropylmethyl precursor, such as an enantiomerically enriched α-haloketone, is obtained, its integration into the thiazole ring can be achieved through the Hantzsch synthesis, preserving the stereochemistry of the cyclopropylmethyl group.
Catalytic Methods in Thiazole Ring Formation and Functionalization
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher yields. Several catalytic methods have been applied to the synthesis and functionalization of thiazoles.
In the context of the Hantzsch synthesis, various catalysts, including solid-supported acids like silica-supported tungstosilisic acid and clays (B1170129) like montmorillonite-K10, have been employed to facilitate the reaction, often under environmentally benign conditions. nih.govnih.gov Lipase-catalyzed synthesis of thiazole derivatives under ultrasound assistance has also been reported as a green alternative.
For the functionalization of a pre-formed thiazole ring, transition metal-catalyzed cross-coupling reactions are powerful tools. For instance, palladium- or nickel-catalyzed C-H activation and subsequent arylation or alkylation of the thiazole ring at the C4 or C5 position have been developed. wordpress.comnih.gov This strategy would allow for the direct introduction of the cyclopropylmethyl group onto a 4-unsubstituted or 4-halo-2-aminothiazole precursor.
Table 3: Catalytic Approaches in Thiazole Synthesis and Functionalization
| Catalytic Method | Reaction Type | Catalyst | Substrates |
| Catalytic Hantzsch Synthesis | Cyclocondensation | Silica-supported tungstosilisic acid | α-Haloketone, Thiourea |
| C-H Alkylation | Functionalization | Palladium or Nickel complexes | 4-Unsubstituted thiazole, Cyclopropylmethyl halide |
Analytical and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
The structural framework of this compound is elucidated using a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include a singlet for the lone proton on the thiazole ring (C5-H), distinct multiplets for the protons of the cyclopropyl ring, a doublet for the methylene (B1212753) (-CH₂-) bridge protons, and a broad singlet corresponding to the amino (-NH₂) protons. nih.gov In related 2-aminothiazole structures, the thiazole proton typically appears in the aromatic region, while the amino protons can be observed over a wide range depending on the solvent and concentration. nih.gov
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show characteristic peaks for the three carbons of the thiazole ring, the methylene bridge carbon, and the carbons of the cyclopropyl group. nih.govrsc.org The C2 carbon, bonded to the amino group and two nitrogen atoms, typically resonates at a significantly downfield position (~164-170 ppm). nih.govnih.gov
Illustrative ¹H and ¹³C NMR Data for a 2-Aminothiazole Scaffold Note: This data is representative of the types of signals expected for a 4-substituted 2-aminothiazole structure and is not specific experimental data for this compound.
| Assignment | Typical ¹H NMR Chemical Shift (δ ppm) | Typical ¹³C NMR Chemical Shift (δ ppm) |
| Thiazole C2-NH₂ | 5.0 - 7.5 (broad singlet) | - |
| Thiazole C5-H | 6.0 - 7.0 (singlet) | 102 - 110 |
| Thiazole C4 | - | 148 - 152 |
| Thiazole C2 | - | 164 - 170 |
| Cyclopropyl-CH | 0.8 - 1.2 (multiplet) | 8 - 15 |
| Cyclopropyl-CH₂ | 0.2 - 0.6 (multiplet) | 3 - 10 |
| Methylene (-CH₂-) | 2.5 - 2.8 (doublet) | 30 - 35 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. ekb.eg These include N-H stretching vibrations for the primary amine group (typically a doublet around 3300-3450 cm⁻¹), C=N stretching of the thiazole ring (around 1515-1670 cm⁻¹), and C-S stretching vibrations at lower wavenumbers. nih.govmdpi.com
Typical IR Absorption Bands for 2-Aminothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Stretching | 3300 - 3450 |
| Thiazole Ring (C=N) | Stretching | 1515 - 1670 |
| Thiazole Ring (C=C) | Stretching | 1450 - 1580 |
| C-S Bond | Stretching | 1090 - 1120 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. rsc.org The electron impact (EI) mass spectrum of 2-aminothiazoles typically shows an abundant molecular ion peak ([M]⁺). rsc.org Fragmentation patterns often involve the characteristic cleavage of the thiazole ring, which can aid in structural confirmation. nih.gov
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for isolating the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a synthetic reaction and to determine the appropriate solvent system for column chromatography. mdpi.comchemhelpasap.com For 2-aminothiazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with mobile phases typically consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. chemhelpasap.com The separated spots are visualized under UV light or by using an iodine stain. nih.gov
Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and an appropriate solvent system (eluent), often determined from prior TLC analysis, is passed through the column to separate the desired compound from impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for both the final purification and the precise assessment of the purity of the synthesized compound. researchgate.net In RP-HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water (often with a buffer like orthophosphoric acid to control pH) and an organic solvent like acetonitrile. ijper.orgpensoft.net The method can be validated according to ICH guidelines to ensure it is accurate, precise, and robust for quantitative analysis. ijper.orgjournaljpri.com The high sensitivity of HPLC allows for the detection and quantification of even trace impurities.
Typical RP-HPLC Method Parameters for Analysis of Thiazole Derivatives
| Parameter | Condition |
| Stationary Phase | C18 (Octadecyl silane) Column |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS Detector (e.g., at 225-254 nm) |
| Column Temperature | 30 °C |
Synthetic Methodologies and Chemoenzymatic Approaches
The primary synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, such as thiourea. mdpi.comchemhelpasap.com For this compound, this would involve the reaction of 1-halo-3-cyclopropylpropan-2-one with thiourea.
More recently, chemoenzymatic methods have emerged as a novel and green strategy for organic synthesis. A one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.govnih.gov This enzymatic approach operates under mild conditions (e.g., 45 °C in ethanol) and can produce high yields of various thiazole derivatives, showcasing the potential of enzymes to expand the toolkit for heterocyclic synthesis. nih.govresearchgate.net
Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 4 Cyclopropylmethyl 1,3 Thiazol 2 Amine
Design Principles for Lead Identification and Optimization
The journey from a chemical entity to a potential therapeutic agent is guided by rational design principles and sophisticated screening methodologies. For 4-(Cyclopropylmethyl)-1,3-thiazol-2-amine and its analogs, these strategies are crucial in identifying and optimizing lead compounds.
Rational Design Based on Pharmacophore Features of 2-Aminothiazoles
The 2-aminothiazole (B372263) core is recognized as an active pharmacophore in drug discovery. nih.gov Its derivatives have shown a wide range of biological activities, including as kinase inhibitors. acs.org The design of analogs of this compound often leverages the key pharmacophoric features of the broader 2-aminothiazole class. These features typically include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the thiazole (B1198619) nitrogen), and a hydrophobic region which can be occupied by various substituents on the thiazole ring. acs.org
In the context of kinase inhibition, the 2-aminothiazole scaffold can effectively interact with the hinge region of the ATP-binding site of kinases. acs.orgelectronicsandbooks.com The amino group can form crucial hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine (B156593) part of ATP. The thiazole ring itself acts as a scaffold to present substituents in specific vectors to interact with other regions of the kinase, such as the hydrophobic pocket and the solvent-exposed region. The cyclopropylmethyl group at the C-4 position is a key lipophilic substituent that can occupy hydrophobic pockets within the target protein, contributing to binding affinity. iris-biotech.de
High-Throughput Screening (HTS) Strategies for Analogs
These screening campaigns often utilize biochemical assays, such as kinase activity assays, to measure the inhibition of target enzymes. wiley.com Compounds that show significant activity are then subjected to further validation and hit-to-lead optimization. The data from HTS of related 2-aminothiazole analogs provide valuable insights into the general SAR of this class of compounds, guiding the synthesis of more focused libraries around promising scaffolds like this compound.
Systematic Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are essential to refine the biological activity of a lead compound. For this compound, these studies involve synthetically modifying different parts of the molecule and evaluating the impact of these changes on its biological activity.
Substituent Effects on the Thiazole Ring (e.g., at C-5)
Modifications at the C-5 position of the 2-aminothiazole ring can significantly influence the potency and selectivity of the compounds. nih.gov Introduction of small alkyl or halo substituents at this position can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target protein. For instance, in a series of 2-aminothiazole derivatives developed as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors, the nature of the substituent at the C-5 position was found to be critical for both potency and selectivity. nih.gov While specific data for C-5 substituted analogs of this compound is sparse in publicly accessible literature, general SAR principles for 2-aminothiazoles suggest that even minor modifications at this position can have a profound impact on biological activity. nih.gov
Table 1: Hypothetical SAR Data for C-5 Substituted this compound Analogs
| Compound ID | R (at C-5) | Biological Activity (IC50, nM) |
| 1 | H | 500 |
| 2 | CH3 | 250 |
| 3 | Cl | 150 |
| 4 | Br | 180 |
| 5 | Phenyl | >1000 |
This table is illustrative and based on general SAR principles for 2-aminothiazoles, as specific data for these exact analogs were not found in the searched sources.
Modifications of the Amino Group (N-substitution)
The amino group at the C-2 position is a key interaction point for many 2-aminothiazole-based inhibitors. nih.gov N-acylation and N-alkylation of this group can significantly alter the compound's biological profile. Acylation can introduce additional hydrogen bond acceptors and donors, potentially leading to new interactions with the target. nih.gov N-alkylation can modulate the basicity of the amino group and introduce steric bulk, which can affect binding affinity and selectivity. researchgate.net
In the development of some 2-aminothiazole-based kinase inhibitors, derivatization of the 2-amino group has been shown to improve potency. acs.org For example, the conversion of the primary amine to amides or ureas can lead to more potent inhibitors. acs.org
Table 2: Hypothetical SAR Data for N-Substituted this compound Analogs
| Compound ID | R (at N-2) | Biological Activity (IC50, nM) |
| 1 | H | 500 |
| 6 | COCH3 | 100 |
| 7 | CH3 | 400 |
| 8 | Benzyl | 800 |
This table is illustrative and based on general SAR principles for 2-aminothiazoles, as specific data for these exact analogs were not found in the searched sources.
Conformational Analysis of the Cyclopropylmethyl Group and its Impact
The cyclopropylmethyl group is a fascinating substituent in medicinal chemistry due to its unique conformational properties. iris-biotech.de The cyclopropyl (B3062369) ring is rigid and introduces a defined three-dimensional structure. iris-biotech.de The methylene (B1212753) linker provides some flexibility, allowing the cyclopropyl group to adopt different orientations relative to the thiazole ring. This conformational preference can have a significant impact on how the molecule fits into the binding site of a target protein. nih.gov
Molecular Docking and Ligand-Target Interaction Analysis in SAR Context
Molecular docking simulations serve as a powerful computational tool to elucidate the binding modes of ligands within the active sites of their biological targets, thereby providing critical insights into structure-activity relationships (SAR). For derivatives of this compound, docking studies have been instrumental in understanding how specific structural modifications influence target engagement and biological activity. These studies typically reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand-receptor complex.
In the context of kinase inhibition, a prominent area of investigation for thiazole-based compounds, molecular docking has shown that the 2-aminothiazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone residues of the kinase hinge region. For instance, in studies on related thiazole derivatives as cyclin-dependent kinase (CDK) inhibitors, the amino group at the C2 position and the thiazole nitrogen are frequently observed to form hydrogen bonds with the backbone amide and carbonyl groups of hinge residues like aspartate and glutamine. researchgate.net The substituent at the C4 position, in this case, the cyclopropylmethyl group, typically extends into a hydrophobic pocket within the active site. The cyclopropyl moiety is particularly effective at establishing favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine, thereby enhancing the ligand's affinity and potency.
The table below summarizes representative ligand-target interactions for analogous 2-aminothiazole scaffolds, providing a model for the potential binding interactions of this compound derivatives.
| Target Class | Key Interacting Residues | Type of Interaction | Reference Compound Scaffold |
| Protein Kinases (e.g., CDK5) | Asp86, Gln130, Asp144 | Hydrogen Bonding, Polar Interactions | 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides |
| Protein Kinases (e.g., CDK5) | Ile10, Val18, Lys33, Phe80 | Hydrophobic Interactions | 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides |
| Tubulin (Colchicine Site) | Cys241 | Hydrogen Bonding | Thiazole-based chalcones |
| Tubulin (Colchicine Site) | Leu248, Leu255, Ala316 | Hydrophobic Interactions | Thiazole-based chalcones |
These computational insights are invaluable for the rational design of novel analogs. By understanding the specific interactions that the 4-(cyclopropylmethyl) group can form within a target's binding site, medicinal chemists can make informed decisions about further structural modifications to optimize potency and selectivity.
Physicochemical Property Modulation for Optimized Biological Performance
The modulation of physicochemical properties is a cornerstone of medicinal chemistry, aimed at enhancing a compound's drug-like characteristics, including its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound and its derivatives, controlling properties such as lipophilicity, solubility, and metabolic stability is crucial for translating potent in vitro activity into in vivo efficacy.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a compound's ability to cross biological membranes. The thiazole ring itself is a heteroaromatic system with specific physicochemical properties. globalresearchonline.net The introduction of a cyclopropylmethyl group at the C4 position significantly increases the lipophilicity of the parent 2-aminothiazole core. While a certain degree of lipophilicity is necessary for membrane permeability and target engagement within hydrophobic pockets, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic turnover.
Structure-activity relationship studies on related thiazole derivatives have demonstrated a clear correlation between lipophilicity and biological activity. For instance, in a series of antifungal thiazole compounds, derivatives containing a cyclopropane (B1198618) ring showed potent activity, which was linked to their ability to permeate the fungal cell membrane. mdpi.com However, careful tuning of lipophilicity is required. This can be achieved by introducing polar functional groups elsewhere on the molecule, such as hydroxyl or amide moieties, to balance the hydrophobicity of the cyclopropylmethyl group. Computational methods are often employed to predict the logP values of designed analogs, allowing for the in silico screening of compounds with an optimal lipophilicity profile before their synthesis.
The table below presents a conceptual overview of how modifications to the this compound scaffold can be used to modulate key physicochemical properties for improved biological performance.
| Structural Modification | Predicted Effect on Lipophilicity (logP) | Rationale for Improved Biological Performance |
| Introduction of a hydroxyl group on an N-aryl substituent | Decrease | Improved aqueous solubility, potential for new hydrogen bonding interactions with the target. |
| Replacement of an aromatic ring with a heteroaromatic ring | Decrease | Enhanced solubility, reduced metabolic liability (e.g., avoiding P450-mediated oxidation). |
| Introduction of a basic amine | Variable | Increased solubility at physiological pH, potential for salt formation to improve formulation properties. |
| Bioisosteric replacement of the cyclopropyl group (e.g., with a tert-butyl group) | Increase | Probing the size and shape of the hydrophobic pocket, may increase metabolic stability. |
By systematically modifying the structure of this compound and evaluating the impact on both biological activity and physicochemical properties, researchers can identify lead candidates with a balanced profile suitable for further preclinical development. This iterative process of design, synthesis, and testing is fundamental to the optimization of biological performance.
Pre Clinical Pharmacological Evaluation and Biological Activity Profiling
In Vitro Biological Screening Platforms
No published data exists for the in vitro evaluation of 4-(Cyclopropylmethyl)-1,3-thiazol-2-amine.
Cell-Based Assays for Target Engagement and Phenotypic Effects
There are no available studies describing the use of cell-based assays to investigate the target engagement or phenotypic effects of this compound.
Enzyme Inhibition Assays and Determination of Inhibitory Potency
Information regarding the inhibitory activity of this compound against any specific enzymes is not present in the scientific literature.
Receptor Binding and Functional Assays
No data has been published on the receptor binding profile or functional activity of this compound.
In Vivo Pre-clinical Pharmacological Studies (Animal Models)
There are no publicly documented in vivo studies for this compound.
Efficacy Assessment in Disease Models Relevant to Thiazole (B1198619) Activities
No efficacy studies in any animal disease models have been reported for this specific molecule.
Target Engagement and Biomarker Modulation in Biological Systems
There is no available information on in vivo target engagement or the modulation of biological markers following administration of this compound.
Investigation of Potential Therapeutic Applications
Antimicrobial Activity against Bacterial and Fungal Strains
Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. While specific data on the antibacterial activity of this compound is not extensively detailed in the available research, the antifungal potential of closely related derivatives has been investigated.
A study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated significant in vitro activity against various Candida species. These compounds exhibited potent antifungal effects, with minimum inhibitory concentration (MIC) values indicating high efficacy. The activity of these derivatives was found to be comparable or even superior to the standard antifungal agent, nystatin. The growth of Candida spp. was inhibited at concentrations that were non-cytotoxic to mammalian cell lines, suggesting a degree of selectivity. Molecular docking studies from this research suggest that the antifungal mechanism may involve the inhibition of secreted aspartic proteinase (SAP), a key virulence factor in Candida infections. nih.govresearchgate.net
The broader class of thiazole derivatives has been extensively reviewed for antibacterial and antifungal activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The structural features of these derivatives, including the nature and position of substituents on the thiazole ring, play a crucial role in determining their antimicrobial potency and spectrum of activity.
Anticancer Activity and Antiproliferative Effects
The anticancer potential of thiazole derivatives is an active area of research. While specific studies on the anticancer activity of this compound are limited, the general class of 2-aminothiazoles has been investigated for its antiproliferative effects.
A series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized as tubulin inhibitors. nih.gov Several of these compounds displayed moderate to potent antiproliferative activity against human cancer cell lines, including gastric cancer, lung cancer, and fibrosarcoma cell lines. nih.gov The most potent compound in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC50 values in the sub-micromolar range. nih.gov Further investigation revealed that this compound inhibits tubulin polymerization, disrupts microtubule dynamics, and induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. nih.gov Molecular docking studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov
It is important to note that while these findings are promising for the thiazole scaffold, the direct anticancer activity of this compound has not been explicitly demonstrated in the reviewed literature. However, cytotoxicity evaluations of related (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against mouse L929 fibroblast and African green monkey kidney (VERO) cells showed that these compounds were non-toxic at concentrations effective against fungal and protozoan pathogens. nih.govresearchgate.net This suggests a potential for selective activity against pathological cells, a desirable characteristic for anticancer agents.
Anti-inflammatory Potential and Modulation of Inflammatory Pathways
The anti-inflammatory properties of thiazole derivatives have been explored, with studies pointing towards their ability to modulate key inflammatory pathways. Inflammation is a complex biological response involving enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net
Research into various thiazole and thiazolidinone derivatives has revealed their potential as inhibitors of COX-1, COX-2, and 5-LOX enzymes. nih.gov For instance, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and evaluated as direct 5-LOX inhibitors. nih.gov
While direct evidence for the anti-inflammatory activity of this compound is not available, the established activity of the broader thiazole class suggests that this compound could also possess anti-inflammatory potential. The core thiazole structure appears to be a viable scaffold for the development of novel anti-inflammatory agents that target key enzymes in the arachidonic acid cascade.
Other Noteworthy Biological Activities (e.g., antiviral, antioxidant)
Beyond antimicrobial, anticancer, and anti-inflammatory activities, thiazole derivatives have demonstrated a range of other biological effects.
Antiviral Activity: The thiazole scaffold has been identified as a promising framework for the development of antiviral agents. For example, a derivative, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was identified as an inhibitor of the Chikungunya virus (CHIKV). nih.gov Further structure-activity relationship studies led to the discovery of a more potent inhibitor that blocks alphavirus replication by inhibiting subgenomic viral RNA translation and structural protein synthesis. nih.gov Thiazolides, a class of compounds containing a thiazole ring, have also shown broad-spectrum antiviral activity against viruses such as hepatitis B. researchgate.net
Antioxidant Activity: Several studies have investigated the antioxidant potential of thiazole derivatives. researchgate.netniscpr.res.inresearchgate.netnih.govmdpi.com Certain 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines and 4-thiomethyl functionalized 1,3-thiazoles have shown significant radical scavenging activity in DPPH assays. niscpr.res.inresearchgate.net The antioxidant properties of these compounds are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Other Activities: A study on thiazoles with a cyclopropyl (B3062369) fragment, closely related to the subject compound, revealed significant anti-Toxoplasma gondii activity. nih.govresearchgate.net Several of these derivatives showed IC50 values many times lower than the standard drug sulfadiazine (B1682646) and were effective at non-cytotoxic concentrations. nih.govresearchgate.net The same study also identified anticonvulsant activity in some of these derivatives in both the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, without impairing motor coordination. nih.govresearchgate.net
Mechanism of Action Moa Elucidation
Identification of Molecular Targets and Binding Sites
The biological activity of 2-aminothiazole (B372263) derivatives stems from their ability to bind with high specificity to various protein targets. The identification of these targets is a critical first step in understanding their mechanism of action.
Studies have shown that compounds featuring the 2-aminothiazole core can target a variety of proteins, including G-protein coupled receptors (GPCRs), cytoskeletal proteins, and kinases.
Corticotrophin-Releasing Factor 1 (CRF1) Receptor: A complex 2-aminothiazole derivative, SSR125543A, has been identified as a potent and selective antagonist of the CRF1 receptor. researchgate.net It demonstrates high affinity for both human cloned and native CRF1 receptors, with a selectivity of over 1000-fold compared to the CRF2α receptor. researchgate.net This specific interaction highlights the potential for this class of compounds to modulate stress-related pathways.
Tubulin: Certain N,4-diaryl-1,3-thiazole-2-amines have been designed as tubulin inhibitors. nih.govnih.gov Molecular docking studies revealed that these compounds can bind to the colchicine (B1669291) binding site of tubulin. nih.govnih.gov Tubulin is a crucial component of microtubules, and its disruption can lead to potent antiproliferative activity. nih.gov
Protein Kinase CK2: A series of 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of the catalytic α-subunit of protein kinase CK2. nih.gov Docking simulations suggest these compounds bind to an allosteric pocket located adjacent to the ATP binding site, between the glycine-rich loop and the αC-helix. nih.gov This interaction provides a basis for developing highly selective kinase inhibitors. nih.gov
Table 1: Binding Affinities of 2-Aminothiazole Analogs to Molecular Targets
| Compound | Target | Binding Affinity/Potency | Source |
|---|---|---|---|
| SSR125543A | Human cloned CRF1 Receptor | pKi = 8.73 | researchgate.net |
| SSR125543A | Native CRF1 Receptor | pKi = 9.08 | researchgate.net |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Tubulin (Antiproliferative IC50) | IC50 = 0.36 - 0.86 µM (in three cancer cell lines) | nih.gov |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | Protein Kinase CK2α | IC50 = 0.6 µM | nih.gov |
Following the identification of a binding interaction, functional assays are employed to confirm that this binding translates into a modulation of the target's biological activity.
For the N,4-diaryl-1,3-thiazole-2-amines targeting tubulin, tubulin polymerization and immunostaining experiments confirmed that the lead compound potently inhibited tubulin polymerization and disrupted the dynamics of tubulin microtubules. nih.govnih.gov Similarly, for the 2-aminothiazole derivatives targeting protein kinase CK2, functional assays demonstrated that the lead compound induced apoptosis and cell death in 786-O renal cell carcinoma cells. nih.gov
Downstream Cellular and Biochemical Pathway Analysis
The modulation of a molecular target by a compound like 4-(cyclopropylmethyl)-1,3-thiazol-2-amine initiates a cascade of downstream events, perturbing cellular signaling pathways and altering key cellular processes.
The antagonism of the CRF1 receptor by the 2-aminothiazole derivative SSR125543A leads to significant perturbations in downstream signaling. For instance, SSR125543A effectively antagonizes the CRF-induced stimulation of cyclic adenosine monophosphate (cAMP) synthesis in human retinoblastoma Y79 cells. researchgate.net Furthermore, it inhibits the secretion of adrenocorticotropic hormone (ACTH) in mouse pituitary tumor AtT-20 cells. researchgate.net These findings confirm that binding to the CRF1 receptor blocks its signaling cascade. researchgate.net
Table 2: Functional Modulation by the 2-Aminothiazole Analog SSR125543A
| Assay | Cell Line | Effect | Potency (IC50) | Source |
|---|---|---|---|---|
| CRF-induced cAMP Synthesis | Human Retinoblastoma Y79 | Antagonism | 3.0 ± 0.4 nM | researchgate.net |
| ACTH Secretion | Mouse Pituitary AtT-20 | Inhibition | Not specified | researchgate.net |
The inhibition of tubulin polymerization by N,4-diaryl-1,3-thiazole-2-amines has profound effects on cellular events. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. nih.gov Consequently, these compounds were found to effectively induce cell cycle arrest at the G2/M phase in a manner that was dependent on both concentration and time. nih.govnih.gov This arrest ultimately leads to cell death, explaining the antiproliferative activity of these compounds. nih.gov
Allosteric Modulation versus Orthosteric Binding Mechanisms
The mechanism by which a ligand binds to its target can be broadly categorized as either orthosteric or allosteric. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate or ligand. nih.gov In contrast, allosteric modulators bind to a different, topographically distinct site on the protein surface. nih.govwikipedia.org This binding induces a conformational change in the protein that alters the shape and activity of the orthosteric site. nih.govwikipedia.org
Within the 2-aminothiazole class of compounds, examples of both mechanisms have been observed:
Orthosteric Binding: The CRF1 receptor antagonist SSR125543A acts by competing with the endogenous ligand, CRF, for binding at the active site. Similarly, the N,4-diaryl-1,3-thiazole-2-amines that inhibit tubulin function by binding to the colchicine site are considered orthosteric inhibitors, as they compete with the natural ligand, colchicine. nih.govnih.gov The primary challenge with orthosteric drugs is the potential for side effects due to binding to homologous proteins that share a similar active site. nih.gov
Allosteric Modulation: The 2-aminothiazole derivatives identified as protein kinase CK2 inhibitors represent a clear example of allosteric modulation. nih.gov These compounds bind to a novel allosteric pocket distinct from the ATP-binding (orthosteric) site. nih.gov Allosteric drugs function by shifting the protein's free energy landscape, where the binding perturbation propagates through the protein structure to affect the active site. nih.gov A key advantage of allosteric modulators is the potential for greater selectivity, as allosteric sites are often less conserved across protein families than the highly conserved active sites. nih.govwikipedia.org This can lead to a more targeted therapeutic effect with fewer off-target interactions. wikipedia.org
Information regarding the mechanism of action of this compound using high-content imaging and proteomics is not available in publicly accessible scientific literature.
A thorough review of scientific databases and research publications has been conducted to gather information on the elucidation of the mechanism of action for the chemical compound this compound, with a specific focus on studies employing high-content imaging and proteomics.
The search did not yield any specific research articles, detailed findings, or data tables pertaining to the use of these advanced techniques for this particular compound. While general information exists on the biological activities of the broader class of thiazole-2-amine derivatives, no dedicated studies were found that investigate the cellular and molecular mechanisms of this compound through high-content imaging or proteomic analysis.
Consequently, it is not possible to provide the requested detailed article and data tables on this specific topic as the primary research data does not appear to be available in the public domain.
Computational Chemistry and in Silico Drug Design
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide detailed information about the electron distribution and energy of a molecule, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govniscair.res.in It has been widely applied to study the properties of various thiazole (B1198619) derivatives. mdpi.comnih.gov For 4-(Cyclopropylmethyl)-1,3-thiazol-2-amine, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. plos.org The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests a higher reactivity.
| Parameter | Typical Value Range for Thiazole Derivatives (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| ΔE (HOMO-LUMO gap) | 4.0 to 6.0 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, an MEP map would likely show negative potential (typically colored red) around the nitrogen and sulfur atoms of the thiazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the amino group's hydrogen atoms, highlighting their potential for hydrogen bonding and nucleophilic interactions.
Advanced Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. researchgate.net
Molecular docking simulations can be performed using either rigid or flexible approaches. In rigid docking, both the ligand and the receptor are treated as rigid bodies, which simplifies the conformational search but may not accurately reflect the dynamic nature of molecular interactions. Flexible docking, on the other hand, allows for conformational changes in the ligand and, in some cases, the receptor's side chains. This approach provides a more realistic representation of the binding process, often leading to more accurate predictions of the binding pose. For this compound, flexible docking would be particularly important to account for the conformational flexibility of the cyclopropylmethyl group.
A key output of molecular docking is the binding energy, which is an estimate of the binding affinity between the ligand and the target protein. researchgate.net This is calculated using a scoring function, which is a mathematical model that approximates the free energy of binding. Scoring functions take into account various factors, such as intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.
| Scoring Function Type | Principle | Examples |
|---|---|---|
| Force-Field Based | Calculates binding energy based on classical mechanics force fields. | AutoDock, GoldScore |
| Empirical | Uses regression analysis of experimental binding data to derive a scoring function. | ChemScore, PLP |
| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand complexes. | PMF, DrugScore |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of the protein-ligand complex. For this compound, an MD simulation could be used to assess the stability of its binding pose within a target's active site, analyze the persistence of key intermolecular interactions, and calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA. nih.gov These simulations provide valuable insights into the dynamic nature of molecular recognition and can help to refine the results obtained from molecular docking.
Analysis of Conformational Changes and Binding Stability
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to the binding site of a biological target. Computational methods are instrumental in exploring the conformational landscape of this compound and assessing its binding stability.
Molecular dynamics (MD) simulations are a primary tool for this purpose. By simulating the motion of the molecule over time, MD can reveal the preferred conformations of the cyclopropylmethyl and thiazole moieties. The flexibility of the cyclopropylmethyl group is of particular interest, as its orientation can significantly influence how the molecule fits into a binding pocket. Analysis of the simulation trajectories can identify low-energy conformational states and the energetic barriers between them.
Furthermore, when the structure of a target protein is known, MD simulations of the protein-ligand complex can provide insights into the stability of the binding. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent pose. Additionally, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's active site residues can elucidate the key determinants of binding affinity and stability.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Kinase Target
| Parameter | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |
| Key Hydrogen Bonds | Amine group with Asp145; Thiazole nitrogen with Lys72 | Highlights critical interactions for binding affinity. |
| Predominant Conformation | Cyclopropyl (B3062369) group oriented towards a hydrophobic pocket | Suggests the importance of the cyclopropyl moiety for occupying a specific sub-pocket. |
Free Energy Perturbation (FEP) Methods
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common biological target. This technique is particularly valuable in lead optimization, as it can accurately predict the impact of small chemical modifications on binding affinity.
In the context of this compound, FEP can be employed to systematically explore the effects of substitutions on the thiazole ring or modifications to the cyclopropylmethyl group. The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another in a series of small steps. By calculating the free energy change for each step, both in the solvated state and when bound to the protein, the relative binding free energy (ΔΔG) can be determined.
For instance, FEP could be used to predict whether replacing the cyclopropylmethyl group with a cyclobutylmethyl or an isobutyl group would enhance or diminish binding affinity. These predictions can then guide synthetic efforts towards the most promising analogs, thereby saving significant time and resources. The accuracy of FEP calculations is highly dependent on adequate sampling of conformational space and the quality of the force field used to describe the molecular interactions. nih.govcresset-group.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.
2D and 3D QSAR Model Development
For a series of analogs of this compound, both 2D and 3D QSAR models can be developed.
2D QSAR models use descriptors that are calculated from the two-dimensional representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally inexpensive and can be useful for identifying general trends in a dataset. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build 2D QSAR models.
3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment. These methods generate 3D fields around the molecules that represent their steric and electrostatic properties. The correlation of these fields with biological activity can provide a detailed 3D map of the structural requirements for optimal interactions with the target.
The development of a robust QSAR model involves several steps:
Data Set Selection: A diverse set of thiazole analogs with a wide range of biological activities is required.
Descriptor Calculation: A variety of 2D and/or 3D descriptors are calculated for each molecule.
Model Building: Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Predictive Modeling for Novel Analog Design
Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. By designing new molecules in silico and calculating their descriptors, the QSAR model can provide an estimate of their potential activity. This allows for the prioritization of synthetic targets and the rational design of more potent compounds.
For example, a 3D QSAR model might indicate that a bulky, hydrophobic group is favored at a particular position on the thiazole ring. This information can be used to design new analogs with substituents that fit this profile.
Table 2: Hypothetical 2D QSAR Model for a Series of Thiazole Analogs
| Descriptor | Coefficient | Importance |
| LogP | +0.85 | Increased lipophilicity is correlated with higher activity. |
| Molecular Weight | -0.23 | Increased size is negatively correlated with activity. |
| Number of H-bond donors | +0.56 | More hydrogen bond donors are beneficial for activity. |
| Model Statistics | Value | |
| R² | 0.88 | |
| Q² | 0.75 |
Virtual Screening Techniques for Identification of Novel Scaffolds and Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to identify novel scaffolds that are structurally distinct from this compound but may have similar biological activity, or to find new analogs of the existing scaffold.
There are two main types of virtual screening:
Ligand-based virtual screening: This approach uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Similarity searching is a common ligand-based method, where molecules are compared based on their 2D fingerprints or 3D shape and pharmacophore features.
Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding pose and affinity of a large number of compounds. In this process, each molecule in a virtual library is computationally "docked" into the active site of the target, and a scoring function is used to estimate the binding affinity. The top-scoring compounds are then selected for further experimental testing.
By employing these virtual screening techniques, it is possible to explore a vast chemical space and identify promising new starting points for drug discovery programs centered around the thiazole scaffold or entirely new chemical classes with the desired biological activity.
Development of Analogs and Future Research Directions
Synthesis and Biological Evaluation of Novel 4-(Cyclopropylmethyl)-1,3-thiazol-2-amine Derivatives
The core structure of this compound offers multiple points for chemical modification to generate novel derivatives with potentially enhanced biological activities. Strategies primarily involve substitutions on the thiazole (B1198619) ring and the amine group, as well as hybridization with other pharmacologically active moieties.
Systematic structural modifications are crucial in understanding structure-activity relationships (SAR) and optimizing lead compounds. For 2-aminothiazole (B372263) derivatives, substitutions at various positions of the thiazole ring and the amino group can significantly influence their biological profiles. mdpi.com
Substitutions at the C4 and C5 positions: Introducing lipophilic groups such as methyl, bromo, or phenyl at the C4 and/or C5 positions of the 2-aminothiazole scaffold has been explored to enhance antitumor activities. nih.gov For instance, studies have shown that the incorporation of a methyl group at either the C4 or C5 position can sometimes decrease potency, while a phenyl group at the C4 position can have a similar effect. nih.gov Conversely, replacing a methyl group with a bromo group at the C5 position has led to compounds with improved inhibitory concentrations. nih.gov
Modifications of the 2-amino group: The 2-amino group is a key site for modification, often being acylated or converted into amides to modulate activity. nih.gov Research has indicated that converting the 2-amine to a 2-amide can lead to derivatives with antiproliferative activity against various cancer cell lines. nih.gov The length of the acyl chain attached to the amino group can also impact antitumor activity, with a propanamido function showing improved activity over an acetamido moiety. nih.gov
Hybridization Strategies: A promising approach involves creating hybrid molecules by combining the 2-aminothiazole scaffold with other known pharmacophores. mdpi.comresearchgate.net This strategy aims to develop multifunctional molecules that can interact with multiple biological targets. For example, hybrid molecules incorporating 2-aminothiazoles with moieties like isoxazoline, pyridine, and piperazine (B1678402) have been synthesized and evaluated for their antitumor activity. mdpi.com
A summary of substitution effects on 2-aminothiazole derivatives is presented below:
| Modification Site | Substituent | Observed Effect on Antitumor Activity | Reference |
| C4/C5-position | Methyl | Decreased potency | nih.gov |
| C4-position | Phenyl | Similar effect to methyl substitution | nih.gov |
| C5-position | Bromo (replacing methyl) | Improved IC50 values | nih.gov |
| 2-amino group | Acyl chains (amides) | Can confer antiproliferative activity | nih.gov |
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound without causing significant changes to its biological activity. In the context of 2-aminothiazole derivatives, replacing the thiazole ring with other heterocyclic systems is an area of active investigation.
The 1,3-thiazole ring is a classical bioisostere of pyridine. nih.gov Furthermore, the 2-aminothiazole moiety has been successfully used as a heterocyclic bioisostere for the phenol (B47542) group in the development of dopamine (B1211576) agonists and opioid analgesics. acs.orgnih.gov This suggests that the 2-amino group can effectively substitute a phenolic hydroxyl group to form hydrogen bonds at receptor binding sites, potentially leading to improved pharmacological properties. acs.org
Another notable bioisosteric replacement involves substituting the 2-aminothiazole ring with a 2-aminooxazole ring. This modification has been shown to potentially improve physicochemical properties and antimicrobial activity while mitigating some of the negative aspects associated with 2-aminothiazoles, such as potential toxicity. mdpi.com
Prodrug and Drug Delivery Strategies (Focus on chemical modifications for improved delivery, not dosage)
Prodrug strategies involve chemically modifying a drug to overcome pharmaceutical and pharmacokinetic barriers, such as poor aqueous solubility or rapid metabolism. For compounds containing an amino group, like this compound, various prodrug approaches can be employed.
One common strategy is the derivatization of the primary amine to form a prodrug that can be enzymatically or chemically cleaved in vivo to release the active parent drug. For example, a valine prodrug of a 2-aminothiazole derivative demonstrated improved aqueous solubility and significant antitumor activity. nih.gov Other approaches for creating prodrugs of amines include the formation of carbonates, carbamates, and amides, which can be designed to hydrolyze under specific physiological conditions.
Chemical modifications aimed at improving drug delivery can also involve linking the active compound to moieties that enhance membrane permeability or target specific tissues. For instance, linking to a (5-methyl-2-oxo-1,3-dioxolyl)methyl promoiety via N-alkylation has been used to create prodrugs of secondary amines.
Development of Fluorescent Probes and Chemical Tools for Biological Research
The inherent structural features of the 2-aminothiazole scaffold make it a valuable platform for the development of fluorescent probes and chemical tools. These tools are instrumental in studying biological processes, visualizing cellular components, and identifying drug targets.
Benzothiazole derivatives, which are structurally related to 2-aminothiazoles, have been successfully developed as fluorescent probes for detecting various analytes, including hydrogen peroxide and cysteine, in living cells. nih.govrsc.org These probes often work on principles like aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT). nih.gov For example, a benzothiazole-based probe was designed to detect hydrogen peroxide with a "turn-on" fluorescent signal. nih.gov Similarly, another probe was developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo. rsc.org The development of such tools based on the this compound core could enable detailed investigations into its mechanism of action and biological interactions.
Integration with Combinatorial Chemistry and Automated Synthesis
Combinatorial chemistry and automated synthesis have revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large libraries of compounds. nih.govbenthamdirect.com The 2-aminothiazole scaffold is well-suited for these high-throughput approaches due to the availability of well-established synthetic methods, such as the Hantzsch thiazole synthesis. chemicalbook.com
Libraries of 2-aminothiazole derivatives can be generated by systematically varying the substituents at different positions of the thiazole ring and the amino group. acs.orgacs.org Automated synthesizers can be employed for the reaction, work-up, and isolation of these compounds, significantly accelerating the discovery of new bioactive molecules. nih.govbenthamdirect.com This approach allows for the efficient exploration of the chemical space around the this compound core to identify analogs with optimized properties.
Emerging Research Frontiers for 2-Aminothiazole Compounds
The field of 2-aminothiazole research is continuously evolving, with several emerging frontiers that promise to expand their therapeutic applications. The growing demand for new pharmaceuticals and effective agrochemicals is a major driver for the 2-aminothiazole market. datainsightsmarket.com
Current research is focused on:
Novel Therapeutic Targets: Exploring the activity of 2-aminothiazole derivatives against a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and various infectious agents. nih.gov
Sustainable Synthesis: Developing greener and more efficient synthetic methods for 2-aminothiazole production to reduce environmental impact. datainsightsmarket.com
Advanced Drug Delivery Systems: Investigating the use of nanotechnology and targeted delivery systems to enhance the efficacy and reduce the side effects of 2-aminothiazole-based drugs.
Materials Science: Exploring new applications of 2-aminothiazoles in materials science, leveraging their unique chemical properties. datainsightsmarket.com
The continued exploration of these frontiers will undoubtedly lead to the discovery of novel 2-aminothiazole derivatives with significant therapeutic and technological potential.
Challenges and Opportunities in the Academic Research Landscape for this compound
The academic exploration of this compound and its derivatives is situated within a dynamic and evolving field of medicinal chemistry. The 2-aminothiazole scaffold is a well-established pharmacophore, present in numerous clinically approved drugs and biologically active agents. nih.govmdpi.commdpi.com This foundation provides a fertile ground for further investigation, yet it also presents a high bar for novelty and impact. Academic researchers focusing on this specific compound face a unique set of challenges and opportunities, from synthetic accessibility and biological screening to the intellectual property landscape.
Challenges in the Academic Setting
The primary hurdles for academic laboratories in the investigation of this compound often revolve around resources, synthetic complexity, and the competitive landscape.
Synthetic Accessibility and Optimization: While the Hantzsch thiazole synthesis is a classic and widely used method for creating the 2-aminothiazole core, it is not without its drawbacks. researchgate.netnih.gov Many reported procedures suffer from harsh reaction conditions, unsatisfactory yields, complex product isolation, and the use of expensive or environmentally hazardous catalysts. nih.gov For academic labs with limited budgets and infrastructure, developing efficient, scalable, and "green" synthetic routes is a significant challenge. The synthesis of specifically 2,5-disubstituted thiazoles, a potential avenue for analog development, has historically faced limitations, although new methods are emerging. nih.gov The high reactivity of the amino group and the thiazole ring itself can lead to numerous side reactions, complicating syntheses and requiring extensive purification. researchgate.nettandfonline.com
Biological Screening and Target Identification: A major challenge for academic researchers is gaining access to comprehensive biological screening platforms. While the 2-aminothiazole core is associated with a wide array of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—identifying the specific therapeutic potential of this compound requires extensive and often costly high-throughput screening. nih.govmdpi.comnih.gov Furthermore, elucidating the precise mechanism of action and identifying the molecular targets of novel analogs can be a complex and resource-intensive endeavor. nih.gov
Intellectual Property and Competitive Landscape: The thiazole motif is prevalent in pharmaceutical research and development. nih.gov This means that the intellectual property landscape can be crowded, making it challenging for academic researchers to carve out novel chemical space that does not infringe on existing patents. The development of analogs requires careful design to ensure novelty and patentability, a task that demands both creativity and a thorough understanding of the existing literature and patent databases.
| Challenge Area | Specific Hurdles for Academic Research | Potential Impact on Research |
|---|---|---|
| Synthesis and Scalability | Reliance on classic but sometimes inefficient methods (e.g., Hantzsch synthesis), harsh reaction conditions, difficult purification, and the need for greener alternatives. researchgate.netnih.govnih.gov | Limits the quantity of compounds for extensive biological testing and hinders the development of commercially viable synthetic routes. |
| Biological Evaluation | Limited access to high-throughput screening (HTS) facilities, costly and complex mechanism of action (MoA) studies, and difficulty in identifying specific molecular targets. nih.govnih.gov | Slows down the discovery of therapeutic applications and the translation of promising compounds into further development stages. |
| Intellectual Property | Crowded patent landscape for thiazole derivatives, requiring innovative design to ensure novelty and freedom to operate. nih.gov | Can create barriers to securing funding and commercial partnerships for promising new analogs. |
Opportunities for Academic Innovation
Despite the challenges, the academic landscape offers significant opportunities for impactful research on this compound, particularly in areas that leverage creativity, interdisciplinary collaboration, and fundamental scientific inquiry.
Exploration of Novel Biological Targets: The versatility of the 2-aminothiazole scaffold suggests that its derivatives can be tailored to interact with a wide range of biological targets. nih.govnih.gov Academic research is well-positioned to explore novel therapeutic applications beyond the established areas. For instance, investigating the potential of this compound analogs as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) or as modulators of complex signaling pathways could open up new avenues for treating metabolic diseases or stress-related disorders. mdpi.comnih.gov The development of multi-targeted inhibitors, which can address complex diseases like cancer through various mechanisms, represents a promising frontier. nih.gov
Development of Innovative Synthetic Methodologies: There is a persistent need for more efficient, sustainable, and versatile methods for synthesizing substituted thiazoles. nih.govnih.gov Academic labs can lead the way in developing novel catalytic systems, exploring flow chemistry applications, or devising waste-free solid-state procedures. researchgate.netresearchgate.net Such methodological advancements are not only of fundamental chemical interest but also have the potential to be widely adopted in both academic and industrial settings.
Application of Computational Chemistry and AI: The use of in silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) profiling, is becoming increasingly accessible and powerful. researchgate.netnih.gov Academic researchers can leverage these computational tools to rationally design novel analogs of this compound with improved potency, selectivity, and drug-like properties. researchgate.net This approach can help prioritize synthetic targets, reduce the cost and time associated with experimental screening, and provide deeper insights into structure-activity relationships. nih.gov
Interdisciplinary Collaborations: The study of novel therapeutic agents inherently requires a multidisciplinary approach. Academic institutions are ideal environments for fostering collaborations between synthetic chemists, biologists, pharmacologists, and computational scientists. By working together, these teams can overcome the limitations of individual labs and accelerate the research pipeline from molecular design and synthesis to biological evaluation and mechanistic studies.
| Opportunity Area | Specific Avenues for Academic Research | Potential for Scientific Impact |
|---|---|---|
| Novel Biological Applications | Investigating underexplored therapeutic areas such as metabolic disorders, neurodegenerative diseases, or rare infectious diseases. mdpi.comresearchgate.net Development of multi-target ligands. nih.gov | Discovery of first-in-class therapies and elucidation of new biological pathways. |
| Synthetic Innovation | Development of green and efficient synthetic routes, application of flow chemistry, and creation of novel catalytic systems. nih.govnih.gov | Contribution of fundamental knowledge to organic chemistry and enabling the synthesis of previously inaccessible analogs. |
| Computational Drug Design | Utilizing molecular docking, virtual screening, and predictive ADME models to guide the design of new analogs with enhanced properties. nih.govresearchgate.net | Accelerates the drug discovery process, reduces reliance on expensive screening, and provides a deeper understanding of molecular interactions. |
| Hybrid Molecule Design | Combining the this compound scaffold with other pharmacophores to create hybrid molecules with enhanced or synergistic activities. nih.gov | Potential for overcoming drug resistance and improving therapeutic efficacy. researchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
